molecular formula C8H12N2O2S B11900546 3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one CAS No. 88051-80-3

3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one

Cat. No.: B11900546
CAS No.: 88051-80-3
M. Wt: 200.26 g/mol
InChI Key: QBEJWYDHKFVYQR-UHFFFAOYSA-N
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Description

3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[45]decan-4-one is a heterocyclic compound characterized by a spiro structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one typically involves a multi-step process. One common method includes the three-component condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to obtain the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfur-containing functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions and other biomolecules, leading to inhibition or activation of specific pathways. For example, it can inhibit enzymes involved in the synthesis of nucleic acids, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.5]decan-3-one: Another spiro compound with a similar structure but lacking the sulfur atom.

    1-Oxa-4-azaspiro[4.5]decan-2-one: A related compound with an oxygen atom in the spiro ring.

Uniqueness

3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and biological activity compared to other spiro compounds .

Properties

CAS No.

88051-80-3

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

3-amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C8H12N2O2S/c9-10-6(11)8(12-7(10)13)4-2-1-3-5-8/h1-5,9H2

InChI Key

QBEJWYDHKFVYQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=S)O2)N

Origin of Product

United States

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